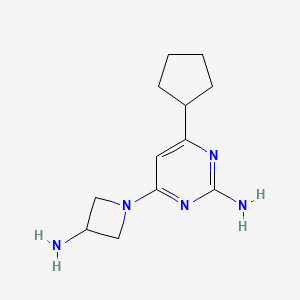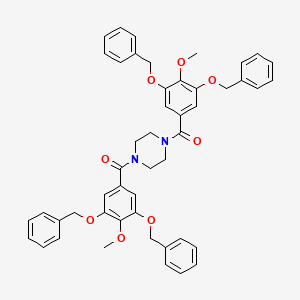
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications . For instance, the synthesis may start with the preparation of a suitable quinoline intermediate, which is then subjected to fluorination and esterification reactions . Industrial production methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
化学反应分析
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.
相似化合物的比较
Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine and hydroxyl groups.
6-fluoro-4-hydroxy-2-quinolone: This compound shares the quinoline core but has different substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
InChI 键 |
WBSXOLUXZVENDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)


![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)




![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)


